N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide is a chemical compound with a unique structure that includes a thiophene ring with a dioxido group and a formamide group
Scientific Research Applications
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
Pharmacokinetics
. These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide typically involves the reaction of thiophene derivatives with formamide under specific conditions. One common method includes the oxidation of thiophene to introduce the dioxido group, followed by the reaction with formamide to form the final compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the formamide group.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide include:
- N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
- N-(1,1-Dioxido-2,3-d
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,4-5H,3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJYQLYXKQPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.